2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
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Overview
Description
2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring, a methoxy group, and a dihydropyrido[2,3-d]pyrimidine core, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one can be achieved through a multi-step process. One common method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with an aryl substituted guanidine in 1,4-dioxane. This reaction forms the corresponding 3-aryl-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-ones, which are then converted to the desired compound through a Dimroth rearrangement using sodium methoxide in methanol .
Chemical Reactions Analysis
2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Substitution: The morpholine ring can participate in substitution reactions, such as the addition of morpholine to substituted chromones.
Reduction: Reduction reactions can modify the pyrimidine core, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include oxidizing agents like air and light for photoinduced reactions, and bases like sodium methoxide for rearrangement reactions. Major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines and their derivatives.
Scientific Research Applications
2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for developing biologically active molecules, particularly in the design of tyrosine kinase inhibitors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one include:
2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar pyrido[2,3-d]pyrimidine core and are also used in medicinal chemistry.
2-(4-Morpholinyl)-7H-naphtho[1,2,3-de]quinolin-7-one: This compound has a morpholine ring and is used in similar biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a morpholine ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-20-10-12(19)18-4-2-3-11-9-15-14(16-13(11)18)17-5-7-21-8-6-17/h9H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGUOARJVIWQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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